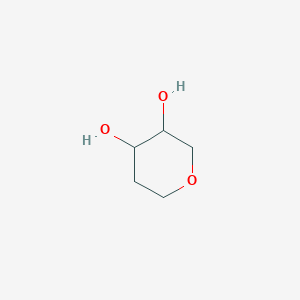

Tetrahydro-2H-pyran-3,4-diol

Description

Overview of Oxygen Heterocycles in Synthetic Chemistry Research

Oxygen-containing heterocycles are a critical class of organic compounds, serving as foundational scaffolds in the synthesis of a vast array of biologically active molecules. researchgate.net Their presence is integral to the core structures of numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net The oxygen atom within the heterocyclic ring significantly influences the compound's physical and chemical properties, including its reactivity, stability, and how it interacts with biological targets. researchgate.netresearchgate.net This makes them indispensable in the field of medicinal chemistry. researchgate.net

The family of oxygen heterocycles is extensive, ranging from simple three-membered rings like oxiranes to more complex fused systems. iajpr.com Common examples that have garnered significant research interest include pyran, furan, macrolide, morpholine, and dioxane. crsubscription.com The strategic incorporation of oxygen atoms into cyclic frameworks allows chemists to modulate electron density and, consequently, the molecule's properties. researchgate.net This versatility has led to their widespread use in the development of new drugs and functional materials. researchgate.netcrsubscription.com

Importance of the Tetrahydropyran (B127337) Scaffold in Chemical Synthesis and Methodological Development

The tetrahydropyran (THP) ring, a six-membered saturated oxygen heterocycle, is recognized as a privileged scaffold in organic synthesis. beilstein-journals.org This structural motif is a ubiquitous feature in a wide variety of biologically important natural products, including polyether antibiotics, marine toxins, and pheromones. beilstein-journals.orgresearchgate.net Its prevalence in nature has spurred considerable research into the development of stereoselective synthetic methods for constructing substituted THP rings. beilstein-journals.org

The development of novel synthetic methodologies for creating the tetrahydropyran scaffold is of high significance due to its presence in numerous important drug molecules. researchgate.net Synthetic chemists have devised a multitude of strategies for the efficient construction of THP rings, which have been successfully applied in the total synthesis of complex natural products. beilstein-journals.org These methods include, but are not limited to, the Prins cyclization, hetero-Diels-Alder reactions, and intramolecular oxa-Michael additions. beilstein-journals.orgnih.gov The ongoing exploration of new and efficient ways to synthesize tetrahydropyran derivatives remains a fundamental area of research in organic chemistry. beilstein-journals.org

Academic Research Context of Tetrahydro-2H-pyran-3,4-diol as a Key Diol Moiety

Within the broader class of tetrahydropyrans, "this compound" represents a key diol moiety that has appeared in various academic research contexts. Its structure, featuring hydroxyl groups at the 3 and 4 positions of the tetrahydropyran ring, provides specific stereochemical and functional properties that are of interest to synthetic chemists. This particular diol arrangement is found within the structures of several complex molecules and natural products, often as a fragment of a larger, biologically active compound. allmpus.comresearchgate.netresearchgate.net

For instance, derivatives of this compound have been synthesized and studied as part of the development of novel therapeutic agents. google.comgoogle.com The diol functionality offers sites for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs. kuleuven.be Academic research has focused on the stereoselective synthesis of various isomers of this diol, as the spatial arrangement of the hydroxyl groups is crucial for biological activity and for its utility as a chiral building block in the synthesis of more complex targets. arkat-usa.orgmolaid.com

Historical Development of Research Pertaining to Tetrahydropyran Diols

The study of tetrahydropyran diols is intrinsically linked to the broader history of carbohydrate chemistry and the synthesis of natural products. Early research in this area was often driven by the desire to understand and replicate the structures of naturally occurring sugars and their derivatives, many of which contain the tetrahydropyran ring system with multiple hydroxyl groups.

Over the past few decades, there has been a significant evolution in the synthetic methods available for the construction of tetrahydropyran rings. researchgate.net A review of the literature from the last two decades highlights the development of diverse strategies for the stereoselective synthesis of functionalized tetrahydropyrans. beilstein-journals.org The Prins reaction, in particular, has emerged as a powerful technique for this purpose. beilstein-journals.org

More recent research has focused on the development of catalytic and highly selective methods for the synthesis of tetrahydropyran diols and their derivatives. This includes the use of organocatalysis and transition metal catalysis to control the stereochemistry of the resulting products. acs.orgacs.org The application of these modern synthetic methods has enabled the efficient construction of complex molecules containing the tetrahydropyran diol motif, facilitating further investigation into their biological properties and potential applications. nd.edumdpi.com

Physicochemical Properties of this compound Derivatives

| Property | Value | Reference |

| Molecular Weight | 678.68 g/mol | chemscene.com |

| Molecular Formula | C19H42N4O18S2 | chemscene.com |

| Storage | -20°C | chemscene.com |

| Molecular Weight | 755.4 Da | ebi.ac.uk |

| Molecular Formula | C31H61N7O14 | ebi.ac.uk |

| Labute Accessible Surface Area | 388.8 Ų | ebi.ac.uk |

| Heavy Atoms | 52 | ebi.ac.uk |

| Carbon SP3 Value | 1.0 | ebi.ac.uk |

| Wildman-Crippen Molar Refractivity | 178.6 | ebi.ac.uk |

| Wildman-Crippen Log P | -8.2 | ebi.ac.uk |

| Molecular Weight | 715.4 Da | ebi.ac.uk |

| Molecular Formula | C28H57N7O14 | ebi.ac.uk |

| Labute Accessible Surface Area | 365.0 Ų | ebi.ac.uk |

| Wildman-Crippen Molar Refractivity | 166.7 | ebi.ac.uk |

| Wildman-Crippen Log P | -8.9 | ebi.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

oxane-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-4-1-2-8-3-5(4)7/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWMSRFXAJSGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310376 | |

| Record name | 1,5-Anhydro-2-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100937-79-9 | |

| Record name | 1,5-Anhydro-2-deoxypentitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100937-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Anhydro-2-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetrahydro 2h Pyran 3,4 Diol and Its Functionalized Derivatives

Classical Approaches to Tetrahydropyran (B127337) Diol Synthesis

Classical methods for the construction of the tetrahydropyran ring often rely on the cyclization of acyclic precursors or the functionalization of existing pyran systems. These approaches are foundational and continue to be utilized for their robustness and scalability.

Cyclization Reactions of Acyclic Precursors

The formation of the tetrahydropyran ring from an open-chain molecule is a common and effective strategy. Intramolecular cyclization reactions, such as the Prins reaction and related processes, are powerful tools for this transformation. The Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. beilstein-journals.org For the synthesis of Tetrahydro-2H-pyran-3,4-diol, a conceivable acyclic precursor would be a pent-4-ene-1,2,5-triol. In the presence of an acid catalyst, the terminal hydroxyl group can attack the protonated alkene, leading to the formation of the tetrahydropyran ring.

Another classical approach involves the intramolecular oxa-Michael addition. In this method, a hydroxyl group adds to an α,β-unsaturated carbonyl moiety within the same molecule to form the heterocyclic ring. nih.gov This strategy is particularly useful for the synthesis of functionalized tetrahydropyranones, which can be subsequently reduced to the corresponding diols.

Diol-Based Ring Formation Strategies, including Acid-Catalyzed Cyclization

The direct cyclization of a linear diol is a straightforward method for forming cyclic ethers. For the synthesis of this compound, this would conceptually involve the cyclodehydration of a hexane-1,2,6-triol. Such reactions are typically promoted by acid catalysts, which protonate a terminal hydroxyl group, allowing for intramolecular nucleophilic attack by the other terminal hydroxyl group. organic-chemistry.org

Acid-catalyzed cyclization of 1,5-diols is a well-established method for the synthesis of tetrahydropyrans. semanticscholar.org While not directly yielding a 3,4-diol, this strategy can be adapted. For instance, a suitably substituted 1,5-diol with protected hydroxyl groups at the C3 and C4 positions could be cyclized, followed by deprotection to afford the desired product.

Functionalization of Existing Pyran Rings

An alternative to building the tetrahydropyran ring from scratch is to introduce the desired functionality onto a pre-existing pyran scaffold. A common precursor for this approach is 3,4-dihydro-2H-pyran. This commercially available starting material can undergo a variety of transformations to introduce hydroxyl groups at the 3 and 4 positions.

One of the most direct methods for this functionalization is dihydroxylation of the double bond. This can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions to yield the cis-diol. For the synthesis of the trans-diol, an epoxidation of the double bond followed by acid-catalyzed ring-opening with water would be the preferred route.

Stereoselective and Asymmetric Synthesis of this compound Systems

Control of stereochemistry is paramount in the synthesis of complex molecules, and numerous stereoselective and asymmetric methods have been developed for the synthesis of substituted tetrahydropyrans. These strategies allow for the selective formation of specific stereoisomers.

Enantioselective and Diastereoselective Cyclization Strategies

Modern synthetic methods offer a high degree of control over the stereochemical outcome of cyclization reactions. Diastereoselective approaches aim to control the relative stereochemistry of newly formed chiral centers, while enantioselective methods establish a specific absolute stereochemistry.

The Prins cyclization, for example, can be rendered highly diastereoselective by careful choice of substrates and reaction conditions. beilstein-journals.orgnih.gov The stereochemistry of the substituents on the acyclic precursor can direct the cyclization to favor the formation of a particular diastereomer. Silyl-Prins cyclizations, which involve the reaction of a hydroxy silyl (B83357) enol ether with an aldehyde, have been shown to produce cis-2,6-disubstituted tetrahydropyran-4-ones with high diastereoselectivity. nih.gov Subsequent reduction of the ketone would provide the corresponding diol.

Organocatalytic cascade reactions have emerged as powerful tools for the enantioselective and diastereoselective synthesis of highly functionalized tetrahydropyrans. For instance, a one-pot Michael/Henry/ketalization sequence using a bifunctional quinine-based squaramide organocatalyst can produce tetrahydropyrans with multiple contiguous stereocenters in high enantiomeric excess. acs.orgacs.orgnih.gov

Below is a table summarizing the results of a diastereoselective silyl-Prins cyclization to form substituted tetrahydropyran-4-ones, which are precursors to the corresponding diols.

| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | Benzaldehyde | 85 | >95:5 |

| 2 | p-Methoxybenzaldehyde | 92 | >95:5 |

| 3 | p-Nitrobenzaldehyde | 75 | >95:5 |

| 4 | Crotonaldehyde | 88 | >95:5 |

Application of Chiral Catalysts in Tetrahydropyran Diol Formation

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. Chiral Lewis acids, Brønsted acids, and organocatalysts can create a chiral environment that biases the reaction towards the formation of one enantiomer over the other.

Chiral Lewis acid catalysis has been successfully applied to a variety of reactions that form tetrahydropyran rings. For example, indium trichloride (B1173362) has been used to mediate the cyclization of homoallyl alcohols with aldehydes to produce polysubstituted tetrahydropyrans with excellent diastereoselectivity. nih.gov The development of chiral ligands for such Lewis acids can extend these methods to enantioselective transformations.

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of tetrahydropyrans. Chiral amines, for instance, have been used to catalyze the asymmetric Michael reaction between dimedone and α,β-unsaturated ketones to produce 3,4-dihydropyran derivatives with high enantioselectivities. whiterose.ac.uk These products can then be further functionalized to the desired diols. Chiral phosphoric acids have also been employed in intramolecular oxa-Michael additions to afford tetrahydropyrans with high enantioselectivity.

The following table presents data from an organocatalytic Michael/Henry/ketalization cascade reaction for the synthesis of highly functionalized tetrahydropyrans.

| Entry | β-Keto Ester | Nitroalkene | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Ethyl acetoacetate | β-Nitrostyrene | 75 | 97 |

| 2 | Methyl acetoacetate | β-Nitrostyrene | 72 | 96 |

| 3 | Ethyl acetoacetate | (E)-1-Nitro-2-phenylethene | 80 | 99 |

| 4 | Acetylacetone | β-Nitrostyrene | 65 | 99 |

Asymmetric Dihydroxylation Methodologies

Asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. The Sharpless asymmetric dihydroxylation is a prominent example of this transformation, utilizing a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. alfa-chemistry.comwikipedia.org This method allows for the predictable installation of two adjacent hydroxyl groups across a double bond with high levels of enantioselectivity, dictated by the choice of the chiral ligand (either (DHQ)2-PHAL or (DHQD)2-PHAL). wikipedia.orgorganic-chemistry.org

In the context of this compound synthesis, asymmetric dihydroxylation is typically applied to a dihydropyran precursor. The electron-rich double bond within the dihydropyran ring is susceptible to oxidation by the osmium tetroxide/chiral ligand complex. The reaction proceeds through a [3+2] cycloaddition mechanism to form a cyclic osmate ester intermediate, which is then hydrolyzed to yield the cis-diol. wikipedia.org The stereochemical outcome of the dihydroxylation is controlled by the facial selectivity imposed by the chiral ligand.

The commercially available AD-mix preparations (AD-mix-α and AD-mix-β), which contain the osmium catalyst, the chiral ligand, a re-oxidant such as potassium ferricyanide, and a base, have made this methodology highly accessible and reliable. wikipedia.org The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is preferentially formed. wikipedia.org This method is valued for its high enantioselectivity and functional group tolerance, making it a key strategy in the synthesis of chiral building blocks for natural products and pharmaceuticals. nih.govencyclopedia.pubacsgcipr.org

| Catalyst System | Chiral Ligand | Typical Re-oxidant | Expected Stereochemistry |

| AD-mix-α | (DHQ)2-PHAL | K3[Fe(CN)6] | (3S,4R)-Tetrahydro-2H-pyran-3,4-diol |

| AD-mix-β | (DHQD)2-PHAL | K3[Fe(CN)6] | (3R,4S)-Tetrahydro-2H-pyran-3,4-diol |

Stereocontrolled Epoxide Ring-Opening Strategies

The ring-opening of epoxides is a versatile and stereospecific method for the formation of 1,2-diols. In the synthesis of this compound and its derivatives, this strategy relies on the intramolecular cyclization of a precursor containing an epoxide and a nucleophilic hydroxyl group. The inherent ring strain of epoxides makes them susceptible to nucleophilic attack, which proceeds with inversion of configuration at the carbon atom being attacked. nih.gov This stereochemical predictability is a key advantage of this methodology.

The synthesis typically begins with an acyclic precursor that is selectively epoxidized. Subsequent acid or base-catalyzed intramolecular cyclization leads to the formation of the tetrahydropyran ring with concomitant formation of a hydroxyl group. The stereochemistry of the resulting diol is determined by the stereochemistry of the starting epoxide and the regioselectivity of the ring-opening. According to Baldwin's rules, 6-endo-tet cyclizations are generally favored for the formation of six-membered rings. researchgate.net

The regioselectivity of the epoxide opening (i.e., which of the two epoxide carbons is attacked by the internal nucleophile) can be influenced by the reaction conditions. Acidic conditions often favor attack at the more substituted carbon, while basic conditions favor attack at the less sterically hindered carbon. This control over regioselectivity, coupled with the stereospecificity of the ring-opening, allows for the synthesis of specific diastereomers of this compound.

| Precursor Type | Reaction Condition | Key Transformation | Stereochemical Outcome |

| Acyclic Epoxy-alcohol | Acid-catalyzed | Intramolecular 6-endo-tet cyclization | Trans-diol relationship between the newly formed hydroxyl and the adjacent substituent |

| Acyclic Epoxy-alcohol | Base-catalyzed | Intramolecular 6-endo-tet cyclization | Trans-diol relationship, regioselectivity determined by steric factors |

Prins Cyclization as a Stereoselective Route

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a substituted tetrahydropyran. nih.govresearchgate.net This reaction proceeds through an oxocarbenium ion intermediate, which then undergoes an intramolecular attack by the alkene nucleophile. beilstein-journals.org The stereochemical outcome of the cyclization is often controlled by the adoption of a chair-like transition state, which minimizes steric interactions. nih.gov

For the synthesis of this compound derivatives, a Prins cyclization can be designed to install the required hydroxyl groups with specific stereochemistry. The reaction can be terminated by the capture of the resulting carbocation by a nucleophile, such as water, to introduce one of the hydroxyl groups. The stereochemistry at the newly formed stereocenters is influenced by the geometry of the starting homoallylic alcohol and the reaction conditions. Both Brønsted and Lewis acids can be used to catalyze the reaction, with the choice of catalyst affecting the reaction rate and selectivity. researchgate.netresearchgate.net

Variations of the Prins cyclization, such as the Mukaiyama aldol (B89426)–Prins cascade, have been developed to enhance the stereocontrol and expand the scope of the reaction. beilstein-journals.org These methods often involve the use of silyl enol ethers or other nucleophiles to trap the oxocarbenium ion in a highly stereoselective manner. The Prins cyclization is a valuable tool for the construction of the tetrahydropyran core with control over the relative stereochemistry of the substituents. nih.govsemanticscholar.org

| Reactants | Catalyst | Key Intermediate | Stereochemical Feature |

| Homoallylic alcohol and Aldehyde | Brønsted or Lewis Acid | Oxocarbenium ion | Formation of cis- or trans-disubstituted tetrahydropyrans depending on substrate and conditions |

| Homoallylic alcohol and Aldehyde | Perrhenic acid (O3ReOH) | Oxocarbenium ion | Direct synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones |

Domino Aldol Reactions for Diol Formation

Domino reactions, also known as tandem or cascade reactions, allow for the formation of complex molecules in a single synthetic operation, which can significantly increase efficiency by reducing the number of purification steps. In the context of this compound synthesis, a domino aldol reaction sequence can be employed to construct the tetrahydropyran ring and install the diol functionality.

One such approach involves a domino Michael-hemiacetalization reaction. nih.gov This sequence can be initiated by the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol-type reaction or hemiacetalization to form the cyclic core. For example, the reaction between a 1,3-dicarbonyl compound and an α-hydroxymethyl nitroalkene can be catalyzed by an organocatalyst to produce highly functionalized tetrahydropyranols with good stereoselectivity. nih.gov

Another strategy could involve a three-component coupling reaction. For instance, the reaction of a 2-methylenetetrahydropyran with an activated aldehyde or ketone, in the presence of a secondary nucleophile, can lead to the formation of tetrahydropyranyl ketide derivatives. nih.gov While not a direct synthesis of the 3,4-diol, this approach highlights the potential of aldol-type additions in the construction of functionalized tetrahydropyrans, which can be further elaborated to the desired diol.

| Domino Sequence | Key Reactants | Catalyst Type | Yield | Enantiomeric Excess (ee) |

| Michael–Hemiacetalization | 1,3-Dicarbonyl compounds, α-Hydroxymethyl nitroalkenes | Squaramide-based organocatalyst | 81–86% | 78–94% |

Advanced Synthetic Transformations Leading to this compound Derivatives

Oxidative Cyclization Approaches

Oxidative cyclization reactions provide a powerful means to construct heterocyclic rings through the formation of a carbon-oxygen bond concurrent with an oxidation event. A notable example is the Wacker-type oxidative cyclization, which typically involves the palladium(II)-catalyzed reaction of an alkene with an internal nucleophile. researchgate.netnih.gov In the synthesis of tetrahydropyran derivatives, an appropriately positioned hydroxyl group in an unsaturated alcohol can act as the nucleophile, attacking the palladium-activated alkene.

This methodology can be applied to the synthesis of dihydropyranones, which are versatile intermediates that can be further functionalized to yield this compound derivatives. researchgate.net The reaction is often carried out in the presence of an oxidant, such as benzoquinone or molecular oxygen, to regenerate the active Pd(II) catalyst. chempedia.info The regioselectivity of the cyclization is influenced by the substitution pattern of the alkene and the nature of the palladium catalyst and ligands. organic-chemistry.orgnih.gov

Recent advancements in this area have focused on the development of more efficient and selective catalytic systems, including the use of various co-catalysts and ligands to control the stereochemical outcome of the cyclization. organic-chemistry.org These methods offer a direct route to functionalized pyran rings from readily available acyclic precursors.

| Reaction Type | Catalyst | Oxidant | Typical Substrate | Product Type |

| Wacker-type Oxidative Cyclization | Pd(OAc)2/Pyridine | O2 | Unsaturated alcohol | Dihydropyran derivative |

| Palladium-catalyzed Oxidative Cyclization | Pd(II)/bis-sulfoxide | Lewis Acid co-catalyst | Alcohols | Pyran motifs |

Ring-Closing Metathesis (RCM) in Pyran Synthesis

Ring-closing metathesis (RCM) has emerged as a highly effective and versatile method for the synthesis of cyclic compounds, including tetrahydropyrans. rsc.orgwikipedia.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, ethylene. wikipedia.org The functional group tolerance and predictable reactivity of RCM catalysts have made this a widely adopted strategy in natural product synthesis. researchgate.net

For the synthesis of tetrahydropyran rings, a suitable acyclic diene precursor containing an oxygen atom in the tether is required. The RCM reaction then forms a dihydropyran, which can be subsequently dihydroxylated to afford the target this compound. The stereochemistry of the diol can be controlled in the subsequent dihydroxylation step, for example, by using the Sharpless asymmetric dihydroxylation methodology.

The efficiency of the RCM reaction can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature. While the formation of five- and six-membered rings is generally efficient, the synthesis of larger rings can be more challenging. wikipedia.org The development of new generations of RCM catalysts continues to expand the scope and applicability of this powerful cyclization method. nih.gov

| Catalyst | Substrate | Product | Key Features |

| Grubbs' First Generation Catalyst | Acyclic diene ether | Dihydropyran | High functional group tolerance |

| Grubbs' Second Generation Catalyst | Acyclic diene ether | Dihydropyran | Higher activity, suitable for more challenging substrates |

| Hoveyda-Grubbs' Second Generation Catalyst | Acyclic diene ether | Dihydropyran | Enhanced stability and recyclability |

Novel Carbon-Carbon Bond Formation Reactions for Pyran Skeletons

The construction of the carbon framework of pyran rings is a critical step in the synthesis of tetrahydropyran diols. Modern organic synthesis has seen the development of various novel carbon-carbon bond-forming reactions to access these heterocyclic systems. These methods often provide high levels of control over stereochemistry and allow for the introduction of diverse substituents.

Recent advancements have focused on expanding the toolbox of enzymatic C-C bond-forming reactions for biocatalytic organic synthesis. While enzymes like aldolases and transketolases are well-established, newer enzymatic reactions, including the Stetter and Pictet-Spengler reactions, have been successfully employed on a preparative scale. nih.gov These biocatalytic methods offer the advantage of high selectivity, a crucial aspect in the synthesis of complex molecules. semanticscholar.org The strategic use of C-C bond-forming reactions is essential for enlarging the carbon skeleton of carbohydrate-derived platform chemicals, which can serve as precursors for pyran synthesis. nih.gov This approach aligns with the principles of a circular carbon economy by efficiently converting biomass into valuable organic chemicals. nih.govchalmers.se

Key strategies for forming the pyran skeleton include:

Aldol Reactions: This classic reaction and its many variants are pivotal for forming C-C bonds and setting stereocenters that can be incorporated into the tetrahydropyran ring.

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful tool for constructing six-membered rings.

Diels-Alder Reactions: The hetero-Diels-Alder reaction, in particular, provides a direct route to dihydropyran systems which can be further functionalized. rsc.org

Prins Cyclization: This acid-catalyzed reaction between an alkene and an aldehyde is a powerful method for constructing tetrahydropyran rings. nih.govorganic-chemistry.orgnih.gov

These reactions, often used in tandem or in cascade sequences, allow for the efficient assembly of complex pyran structures from simpler starting materials.

Hydrogenation and Reduction Strategies for Tetrahydropyran Diols

Once the pyran or dihydropyran ring system is established, hydrogenation and reduction reactions are crucial for installing the diol functionality and achieving the desired saturation of the tetrahydropyran core.

The reduction of cyclic 1,3-diones to the corresponding 1,3-diols can be achieved using heterogeneous catalysts. For instance, the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol has been systematically studied using a commercial Ru/C catalyst. nih.gov Reaction conditions such as temperature, H₂ pressure, and solvent choice significantly impact the reaction rate and the suppression of undesired side reactions like dehydration. nih.gov While this example focuses on a cyclopentane (B165970) system, the principles are applicable to the reduction of corresponding pyran-based diones to obtain tetrahydropyran diols.

Similarly, the selective hydrogenation of cyclic imides to diols and amines has been accomplished using ruthenium catalysts. nih.gov This transformation proceeds through the hydrogenation of a carbonyl group, followed by C-N hydrogenolysis and subsequent reduction of an intermediate lactone to the diol. nih.gov

The reduction of dihydropyran precursors is also a common strategy. For example, 3,4-dihydro-2H-pyran derivatives can be hydrogenated to yield the corresponding tetrahydropyran. The reduction of a related compound, 3,4-dihydro-2-methoxy-2H-pyran, to tetrahydropyran has been demonstrated with high yield. google.com Gaseous-phase hydrogenolysis of tetrahydrofurfuryl alcohol over a Cu-ZnO/Al₂O₃ catalyst can produce tetrahydropyran through a series of reactions including rearrangement, dehydration, and subsequent hydrogenation of a dihydropyran intermediate. researchgate.net

Specific reducing agents for converting pyran derivatives include:

Lithium aluminum hydride

Sodium borohydride (B1222165)

Diisobutylaluminum hydride

Sodium bis(2-methoxyethoxy)aluminum hydride google.com

These reagents allow for the conversion of ester or other carbonyl functionalities within the pyran ring system to the corresponding alcohols, thus forming the diol.

Domino Reaction Sequences (e.g., Hydroarylation/Prins Cyclization)

Domino reactions, also known as tandem or cascade reactions, offer a highly efficient approach to synthesizing complex molecules like tetrahydropyran diols in a single operation, avoiding the isolation of intermediates. organic-chemistry.org The Prins cyclization, an acid-catalyzed condensation of an alkene with a carbonyl compound, is a powerful tool for the stereoselective synthesis of the tetrahydropyran skeleton. nih.govnih.govresearchgate.net

The reaction typically proceeds through an oxocarbenium ion intermediate, which undergoes an endo-cyclization. mdpi.com The resulting cyclic carbocation is then trapped by a nucleophile present in the reaction medium. mdpi.com The stereoselectivity of the Prins reaction is often high, attributed to the preferential equatorial disposition of substituents in a chair-like transition state. mdpi.comnih.gov

Variations and tandem approaches involving the Prins cyclization have been developed to enhance its utility:

Silyl-Prins Cyclization: The use of silylated precursors can influence the reaction pathway and stereochemical outcome. mdpi.comwordpress.com

Mukaiyama Aldol–Prins (MAP) Cyclization: This cascade reaction introduces a nucleophile into an enol ether to trap the reactive oxocarbenium ion, preventing side reactions. nih.gov

Barbier–Prins Cyclization: This one-pot synthesis utilizes a Barbier reaction to generate an allyltin (B8295985) compound in situ, which then participates in the Prins cyclization. nih.gov

These domino sequences allow for the rapid construction of highly functionalized tetrahydropyran rings from simple starting materials. For instance, a three-step synthesis of the natural product cryptoconcatone H utilizes a Prins cyclization to construct the tetrahydropyran ring. holycross.edu

Maitland–Japp Inspired Synthetic Routes to Functionalized Tetrahydropyranones

The Maitland–Japp reaction, first described in 1904, is a condensation reaction that produces highly substituted tetrahydropyran rings. rsc.orgwikipedia.org The classic reaction involves the condensation of a ketone enolizable at both α-positions with a non-enolizable aldehyde. synarchive.com The reaction proceeds through a bis-aldol adduct, which then undergoes a ring-closing nucleophilic substitution to form an oxo-tetrahydropyran. wikipedia.org

Modern adaptations of the Maitland–Japp reaction have significantly increased its utility and efficiency. By applying modern synthetic methods, a one-pot, one-step procedure for the construction of highly substituted tetrahydropyran-4-ones has been developed. rsc.orgresearchgate.net This revised approach often utilizes a β-ketoester derivative instead of a symmetrical ketone to allow for the synthesis of non-symmetrical tetrahydropyrans. rsc.org

The Maitland–Japp inspired synthesis has been extended to produce highly functionalized dihydropyran-4-ones. These intermediates can be stereoselectively converted into tetrahydropyran-4-ones with the creation of tertiary and quaternary stereocenters. nih.govyork.ac.ukresearchgate.net This is achieved through the one-pot addition of hydride or carbon nucleophiles, followed by trapping with carbon electrophiles. nih.govyork.ac.uk The utility of this methodology has been demonstrated in the synthesis of functionalized tetrahydropyran units found in natural products like the anticancer polyketide lasonolide A. nih.govyork.ac.uk

Aza-Wittig and Electrocyclization Cascade Processes

The aza-Wittig reaction is a powerful tool for the formation of carbon-nitrogen double bonds through the reaction of an iminophosphorane with a carbonyl group. wikipedia.orgmdpi.com While primarily used for imine synthesis, intramolecular versions of this reaction are widely employed in the synthesis of N-heterocyclic compounds. wikipedia.org In the context of tetrahydropyran synthesis, the aza-Wittig reaction can be used in cascade sequences to construct more complex heterocyclic systems.

Iminophosphoranes, the key reagents in the aza-Wittig reaction, are typically generated from the reaction of phosphines with organic azides via the Staudinger reaction. chem-station.com These intermediates can then react with a variety of electrophiles, including aldehydes and ketones. chem-station.com

Tandem Staudinger/intramolecular aza-Wittig reactions have been developed for the synthesis of various heterocyclic natural products. researchgate.net This sequence often involves the formation of a cyclic imine, which can then undergo further transformations. While direct application to this compound is less common, the principles of using the aza-Wittig reaction in cascade processes with other cyclization reactions, such as electrocyclization, offer potential routes to functionalized pyran systems. For instance, intermolecular aza-Wittig reactions followed by electrocyclization have been utilized for various heterocyclic syntheses. researchgate.net Catalytic versions of the aza-Wittig reaction have also been developed, which can improve the atom economy and simplify purification by reducing the amount of phosphine (B1218219) oxide byproduct. nih.gov

Biomimetic Synthesis of Tetrahydropyran Diol Containing Structures

Biomimetic synthesis is a strategic approach in organic synthesis that aims to mimic nature's biosynthetic pathways to construct complex natural products. nih.gov This approach can often lead to efficient and elegant syntheses of target molecules. nih.gov Many natural products containing the tetrahydropyran diol moiety are polyketides, and their biosynthesis often involves cascade reactions, including cyclizations and enzymatic oxidations.

A key biosynthetic proposal for the formation of tetrahydropyran rings in some natural products, such as the ambruticins, involves the regioselective cyclization of epoxy-alcohols. rsc.org It is proposed that a flavin-dependent monooxygenase catalyzes the epoxidation of a diene precursor, which is then followed by a selective 6-endo epoxide ring opening to form the tetrahydropyran ring. rsc.org

Synthetic chemists have drawn inspiration from these proposed biosynthetic pathways. For example, the synthesis of the anticipated natural product phototridachiahydropyrone involved a biomimetic approach featuring a photoinduced alkene isomerization followed by a photochemical conrotatory 6π electrocyclization. nih.gov While this example leads to a dihydropyrone, subsequent reduction could provide access to the tetrahydropyran diol core.

The study of biosynthetic pathways not only provides insight into how these molecules are made in nature but also inspires the development of new synthetic strategies. By emulating these natural processes, chemists can devise novel and efficient routes to complex tetrahydropyran-containing natural products.

Data Tables

Table 1: Key Reactions in Tetrahydropyran Synthesis

| Reaction Type | Description | Key Intermediates |

|---|---|---|

| Prins Cyclization | Acid-catalyzed condensation of an alkene and an aldehyde. nih.govorganic-chemistry.org | Oxocarbenium ion, cyclic carbocation. nih.govmdpi.com |

| Maitland-Japp Reaction | Condensation of a ketone and a non-enolizable aldehyde. synarchive.com | Bis-aldol adduct. wikipedia.org |

| Hetero-Diels-Alder | [4+2] cycloaddition between a diene and a dienophile containing a heteroatom. rsc.org | Dihydropyran. |

Table 2: Reagents for Reduction to Tetrahydropyran Diols

| Reagent | Substrate Type |

|---|---|

| Ru/C, H₂ | Cyclic diones, lactones. nih.govnih.gov |

| Lithium aluminum hydride | Esters, ketones. google.com |

| Sodium borohydride | Esters, ketones. google.com |

| Diisobutylaluminum hydride | Esters. google.com |

| Cu-ZnO/Al₂O₃, H₂ | Dihydropyrans. researchgate.net |

Stereochemical and Conformational Investigations of Tetrahydro 2h Pyran 3,4 Diol Systems

Stereoisomerism and Chirality in Tetrahydro-2H-pyran-3,4-diol

This compound possesses multiple stereogenic centers, giving rise to a number of possible stereoisomers. The presence of hydroxyl groups at the C3 and C4 positions, in addition to the inherent chirality of the tetrahydropyran (B127337) ring, leads to both enantiomeric and diastereomeric forms of the molecule. The specific arrangement of these substituents in three-dimensional space defines the absolute configuration of each stereoisomer.

Optically active 6-hydroxy-, 6-alkoxy-, and 6-acyloxypyran-3-ones are recognized as valuable chiral synthons due to their multiple functionalities, which are instrumental in the construction of various natural products. researchgate.net The stereochemistry of nucleophilic and electrophilic additions to these pyranone systems is largely governed by the substituents already present at the stereogenic centers. researchgate.net This highlights the importance of the inherent chirality of the starting material in directing the formation of new stereocenters. The absolute configuration of a new stereocenter at C-2 in 2-alkoxy-2H-pyran-3(6H)-ones, for instance, has been determined through chemical transformation into known alkyl pentopyranosides. researchgate.net

Diastereoselective Control in Synthetic Pathways

The synthesis of functionalized tetrahydropyrans with specific stereochemical arrangements is a significant challenge in organic chemistry. nih.gov Diastereoselective control in synthetic pathways is paramount to obtaining the desired stereoisomer of this compound and its derivatives. Various synthetic strategies have been developed to achieve high levels of diastereoselectivity.

One efficient approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium, which yields functionalized 3,4-dihydro-2H-pyran-4-carboxamides with good yields and diastereoselectivity. nih.govresearchgate.net This transformation proceeds through a regio- and diastereoselective process. nih.gov The Prins reaction has also emerged as a powerful tool for the stereoselective synthesis of the tetrahydropyran skeleton. beilstein-journals.org The exclusive cis-stereoselectivity often observed in Prins cyclizations can be attributed to the adoption of a favorable conformation by the intermediate, with equatorial orientations of the substituents. beilstein-journals.org

Furthermore, tandem sequences such as an aldol-lactonization procedure or a dienolate ketone addition with concomitant cyclization have been developed for the stereoselective synthesis of hydropyranones. nih.gov These methods have demonstrated high efficiency and stereoselectivity, providing access to complex pyranone subunits found in natural products. nih.gov The choice of catalyst and reaction conditions is also critical in controlling diastereoselectivity. For example, C2-symmetric bis(oxazoline)-Cu(II) complexes have been shown to catalyze the inverse electron demand hetero Diels-Alder reaction to produce dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org

Conformational Analysis of the Tetrahydropyran Ring

The tetrahydropyran ring is not planar and, similar to cyclohexane, adopts various non-planar conformations to relieve ring strain. The conformational preferences of the this compound ring are influenced by the nature and orientation of its substituents.

Chair and Boat Conformations

The most stable conformation of the tetrahydropyran ring is typically a chair conformation. However, boat and twist-boat conformations are also possible and can be populated depending on the substitution pattern. In many cases, substituted tetrahydropyrans adopt a standard 4C1-like chair conformation in the solid state. beilstein-journals.orgbeilstein-archives.org This preference can persist even in the presence of significant steric interactions, such as 1,3-diaxial repulsion between substituents. beilstein-journals.orgbeilstein-archives.org

Substituent Effects on Conformational Preferences

The presence of substituents on the tetrahydropyran ring can significantly influence its conformational equilibrium. The tendency of substituents to occupy equatorial positions to minimize steric interactions is a major driving force. However, stereoelectronic effects, such as the anomeric effect, can also play a crucial role in determining the preferred conformation.

In halogenated pyran analogues, for instance, repulsion between axial substituents can lead to deviations in the intra-annular torsion angles. beilstein-journals.orgnih.gov The magnitude of this distortion increases with the size of the halogen atom. beilstein-journals.org Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the conformational preferences of substituted tetrahydropyrans and help to rationalize experimentally observed conformations. beilstein-journals.org The interplay of steric and stereoelectronic effects ultimately dictates the conformational landscape of this compound and its derivatives.

Absolute Configuration Determination Methodologies for this compound Derivatives

The unambiguous determination of the absolute configuration of chiral molecules is a fundamental aspect of stereochemistry. For this compound derivatives, a combination of spectroscopic and crystallographic techniques is often employed.

Single-crystal X-ray diffraction is a powerful method for determining the absolute configuration of crystalline compounds. nih.gov This technique provides a detailed three-dimensional structure of the molecule, allowing for the direct assignment of the stereochemistry at each chiral center. nih.gov

In the absence of suitable crystals, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable. Techniques such as the modified Mosher's method and J-based configurational analysis can be used to determine the absolute configuration of stereogenic centers in polyhydroxylated compounds. nih.gov For instance, the absolute configurations of all stereogenic carbons in the polyhydroxy compound ostreol B, which contains a tetrahydropyran ring, were determined using a combination of J-based configuration analysis, rotating frame Overhauser effect (ROESY) correlations, and the modified Mosher method after cleavage of 1,2-diol bonds. nih.gov Theoretical calculations, such as the comparison of experimental and simulated circular dichroism (CD) spectra, can also be a reliable tool for assigning the absolute configuration. researchgate.net

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The stereochemistry of this compound and its precursors has a profound impact on the outcomes and selectivity of chemical reactions. The spatial arrangement of functional groups dictates their accessibility to reagents and can influence the stability of transition states, thereby controlling the formation of specific stereoisomers.

In the diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides, the stereochemistry of the starting materials and intermediates directs the formation of the observed products. nih.govresearchgate.net Similarly, in the Prins cyclization, the geometry of the homoallylic alcohol can determine the configuration of the resulting tetrahydropyran. beilstein-journals.org For example, the reaction of a Z-homoallylic alcohol with an aldehyde can proceed through a six-membered chair-like transition state, but a competing five-membered transition state can also be formed, leading to a mixture of tetrahydropyran and tetrahydrofuran (B95107) products. beilstein-journals.org

The stereochemical influence is also evident in aldol (B89426) reactions involving tetrahydropyran derivatives. The diastereoselectivity of the aldol reaction of tetrahydro-4H-thiopyran-4-one with various aldehydes can be controlled to selectively obtain three of the four possible diastereomers. researchgate.net The choice of enolate and promoter plays a crucial role in directing the reaction towards either Felkin or anti-Felkin adducts. researchgate.net These examples underscore the critical role of stereochemistry in governing the course of chemical reactions and achieving the desired stereochemical outcome.

Reaction Mechanisms in the Formation and Transformation of Tetrahydro 2h Pyran 3,4 Diol

Mechanistic Pathways of Cyclization Reactions to Form Tetrahydropyran (B127337) Rings

The construction of the tetrahydropyran (THP) ring, the core scaffold of Tetrahydro-2H-pyran-3,4-diol, can be achieved through various mechanistic pathways. The choice of strategy dictates the substitution pattern and stereochemical outcome.

Intramolecular Hydroalkoxylation: This method involves the cyclization of an unsaturated alcohol, such as a δ-hydroxy alkene. The reaction can be catalyzed by a range of metals, including gold(I), copper(I), and palladium(II), as well as lanthanide triflates. organic-chemistry.org The mechanism generally proceeds via activation of the alkene by the metal catalyst, followed by intramolecular attack of the hydroxyl group. For instance, a Cu(I)-catalyzed reaction is proposed to involve the addition of a Cu-O bond across the double bond. organic-chemistry.org Gold(I) catalysts effectively activate allenes for intramolecular hydroalkoxylation, leading to the formation of the THP ring. organic-chemistry.org

Hetero-Diels-Alder Reaction: This pericyclic reaction provides a powerful method for constructing dihydropyran rings, which are immediate precursors to tetrahydropyrans. wikipedia.org In a typical [4+2] cycloaddition, a conjugated diene reacts with a dienophile. For the synthesis of the pyran ring, this involves an α,β-unsaturated carbonyl compound (the heterodiene) reacting with an electron-rich alkene (the heterodienophile). researchgate.netorganic-chemistry.org This reaction, often referred to as an oxo-Diels-Alder reaction, forms the C-C and C-O bonds of the ring in a concerted fashion, allowing for high stereocontrol. wikipedia.orgbyjus.com Subsequent reduction of the double bond in the resulting dihydropyran yields the tetrahydropyran scaffold.

Oxa-Michael Reaction: The intramolecular oxa-Michael reaction is another key strategy for THP ring formation. This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated system, such as a ketone, ester, or thioester. whiterose.ac.uk The reaction can be catalyzed by chiral Brønsted acids, enabling asymmetric synthesis of substituted tetrahydropyrans. whiterose.ac.uk

Acid-Mediated Cyclization of Allylsilanes: Polysubstituted tetrahydropyrans can be synthesized with high diastereoselectivity through the acid-mediated cyclization of allylsilyl alcohols. uva.es The proposed mechanism involves the initial protonation of the allylsilane moiety. The subsequent cyclization proceeds through a chair-like conformation to minimize unfavorable 1,3-diaxial interactions, which accounts for the high stereocontrol observed. uva.es

| Cyclization Method | Key Intermediate/Transition State | Catalyst Type | Precursor |

| Intramolecular Hydroalkoxylation | Metal-activated alkene | Au(I), Cu(I), Pd(II), Lanthanides | Unsaturated alcohol |

| Hetero-Diels-Alder | Concerted [4+2] transition state | Lewis Acids (e.g., Cu(II) complexes) | Conjugated diene & dienophile |

| Oxa-Michael Reaction | Enolate intermediate | Brønsted or Lewis Acids/Bases | Hydroxy-α,β-unsaturated carbonyl |

| Cyclization of Allylsilanes | Carbocation stabilized by silicon | Brønsted or Lewis Acids | Allylsilyl alcohol |

Detailed Analysis of Diol Formation Mechanisms (e.g., Dihydroxylation)

The introduction of the vicinal diol at the C3 and C4 positions of the tetrahydropyran ring is a crucial step in the synthesis of this compound. This is typically achieved by the dihydroxylation of a C3-C4 double bond in a 3,4-dihydro-2H-pyran precursor. The stereochemistry of the diol is determined by the mechanism of the hydroxylation reaction. chemistrylearner.com

Syn-Dihydroxylation: This process adds two hydroxyl groups to the same face of the double bond. chemistrylearner.com It is commonly achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org The mechanism involves the concerted [3+2] cycloaddition of the oxidant to the alkene, forming a cyclic intermediate (an osmate ester in the case of OsO₄). wikipedia.orglibretexts.orgorganic-chemistry.org This intermediate is then hydrolyzed, often with a reducing agent like sodium bisulfite or N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation, to yield the syn-diol. organic-chemistry.org The use of chiral ligands with osmium tetroxide, as in the Sharpless asymmetric dihydroxylation, allows for enantioselective synthesis. wikipedia.org

Anti-Dihydroxylation: This pathway adds the two hydroxyl groups to opposite faces of the double bond. libretexts.org A common two-step method involves the initial epoxidation of the alkene to form an epoxide ring. Subsequent acid-catalyzed ring-opening of the epoxide by a water molecule proceeds via an Sₙ2-type backside attack, resulting in the formation of the anti-diol. libretexts.org

| Dihydroxylation Method | Reagent(s) | Stereochemical Outcome | Key Intermediate |

| Syn-Dihydroxylation | 1. OsO₄ (cat.) / NMO 2. NaHSO₃/H₂O | Syn | Cyclic osmate ester |

| Syn-Dihydroxylation | KMnO₄ (cold, dilute, basic) | Syn | Cyclic manganate (B1198562) ester |

| Anti-Dihydroxylation | 1. m-CPBA or other peroxy acid 2. H₃O⁺ | Anti | Epoxide (oxirane) |

Mechanistic Investigations of Prins-Type Reactions

The Prins reaction is a powerful and versatile method for constructing tetrahydropyran rings through the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. nih.govresearchgate.net The reaction outcome is highly dependent on the conditions. wikipedia.org

The generally accepted mechanism begins with the activation of the carbonyl compound by a Brønsted or Lewis acid, forming a highly electrophilic oxocarbenium ion. nih.govwikipedia.org This intermediate is then attacked by the nucleophilic double bond of the homoallylic alcohol in an endo-cyclization, leading to a key carbocationic intermediate. nih.govnih.gov The fate of this carbocation determines the final product. For the formation of a tetrahydropyran-4-ol derivative, the carbocation is trapped by water. organic-chemistry.org

The stereochemistry of the resulting tetrahydropyran is often controlled by a chair-like transition state, where substituents preferentially occupy equatorial positions to minimize steric strain. acs.org However, a significant mechanistic challenge in the Prins cyclization is the potential for competing side reactions, such as the 2-oxonia-Cope rearrangement. nih.govbeilstein-journals.orgsemanticscholar.org This nih.govnih.gov-sigmatropic rearrangement can proceed through the oxocarbenium ion intermediate and can lead to racemization or the formation of undesired constitutional isomers. nih.govbeilstein-journals.org Experimental and computational studies have shown that the propensity for the oxonia-Cope rearrangement versus the desired cyclization is influenced by factors such as the stability of the carbocation and the nature of the substituents. beilstein-journals.org

Understanding Oxidative Cyclization Mechanisms

Oxidative cyclization provides a direct route to functionalized cyclic ethers from unsaturated alcohols. These reactions involve the simultaneous formation of the ring and the introduction of an oxygenated functional group. Palladium-catalyzed oxidative cyclization of alkenols is a prominent example. acs.org

In a typical mechanism, a Pd(II) catalyst coordinates to the alkene. This is followed by an intramolecular anti-oxypalladation, where the hydroxyl group attacks the coordinated double bond from the face opposite to the palladium atom. acs.org This step forms a palladium-alkyl intermediate and establishes the ring structure. The regioselectivity of this attack (e.g., 5-exo vs. 6-endo) is a key consideration. In many cases, a tandem redox-relay process can occur, where the distal end of the substrate is oxidized. Computational studies suggest that intramolecular hydrogen bonding can play a crucial role in controlling the diastereoselectivity by constraining the conformation of the transition state. acs.org

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of tetrahydropyran formation. montclair.edumontclair.edu DFT calculations allow for the detailed study of reaction profiles, including the structures and energies of reactants, transition states, intermediates, and products. acs.orgacs.org

For instance, DFT studies on the Prins cyclization have helped to compare the energetic favorability of the classical oxocarbenium ion pathway versus a concerted [2+2] cycloaddition pathway, providing evidence that supports the former for non-activated alkenes. acs.org Computational analyses have also been used to understand the conformational preferences of the tetrahydropyran ring itself, calculating the relative energies of chair, boat, and twist conformers. acs.orgresearchgate.net These studies confirm the chair conformation as the most stable, providing a theoretical basis for the stereochemical models used to predict reaction outcomes. Furthermore, computational modeling has been applied to understand the role of catalysts and intramolecular forces, such as hydrogen bonding, in controlling the stereoselectivity of cyclization reactions. acs.org

Key Computational Methods in Mechanism Elucidation:

Density Functional Theory (DFT): Widely used for calculating electronic structure and energies. Hybrid functionals like B3LYP are common. montclair.edumontclair.eduacs.org

Ab initio methods: Methods like Møller-Plesset perturbation theory (MP2) provide high-level energy calculations. montclair.eduresearchgate.net

Intrinsic Reaction Coordinate (IRC) calculations: Used to verify that a calculated transition state correctly connects the reactant and product on the potential energy surface. montclair.edu

Nucleophilic Substitution Reactions on Tetrahydropyran Scaffolds

The hydroxyl groups of this compound and related functional groups on the tetrahydropyran scaffold can undergo nucleophilic substitution reactions. The mechanism of these reactions is highly dependent on the nature of the leaving group, the nucleophile, and the solvent.

For example, nucleophilic substitution at the anomeric carbon (C2) of tetrahydropyran acetals often proceeds through an oxocarbenium ion intermediate, characteristic of an Sₙ1-type mechanism. The stereochemical outcome is influenced by the stability and conformation of this intermediate. nih.gov The choice of solvent plays a critical role; polar solvents tend to favor the formation of Sₙ1 products by stabilizing the ionic intermediate, while nonpolar solvents can favor Sₙ2 pathways. nyu.edu

Alternatively, nucleophilic attack can be directed at other positions on the ring. For instance, the ring-opening of an epoxide precursor to a tetrahydropyran diol is a classic example of nucleophilic substitution. nih.gov Thiolate anions, being strong nucleophiles, can open the epoxide ring without the need for acid catalysis. In contrast, weaker O-nucleophiles often require Lewis or Brønsted acid activation to facilitate the reaction. nih.gov Competing Sₙ2' (allyl nucleophilic substitution) mechanisms can also occur if an adjacent double bond is present. nih.gov

Ring-Opening and Rearrangement Mechanisms of Tetrahydropyran Diols

The tetrahydropyran ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, particularly with acid catalysis.

One notable rearrangement is the Prins-pinacol reaction. wikipedia.org This is a cascade reaction that begins with a Prins cyclization to form a carbocationic intermediate. Instead of being trapped by an external nucleophile, this intermediate undergoes a pinacol-type rearrangement. This involves the migration of an adjacent alkyl or aryl group, often resulting in ring contraction and the formation of a new carbonyl functional group. wikipedia.org The positive charge is transferred through the molecule, ultimately leading to the final rearranged product. This mechanistic pathway highlights the intricate electronic cascade that can be initiated from the stable tetrahydropyran scaffold.

Catalytic Hydrogenation Mechanisms and Acidic Conditions

The transformation of this compound through catalytic hydrogenation and under acidic conditions involves distinct mechanistic pathways that are fundamental to synthetic organic chemistry. While specific literature detailing the catalytic hydrogenation of this compound is not extensively available, the mechanism can be inferred from established principles of hydrogenation of similar cyclic ethers and diols. Reactions under acidic conditions, conversely, are well-documented for diols and ethers, often leading to rearrangement or dehydration products.

Catalytic hydrogenation is a reduction reaction that typically involves the addition of hydrogen across double bonds or the cleavage of certain single bonds in the presence of a metal catalyst. In the case of a saturated molecule like this compound, hydrogenation would likely proceed via hydrogenolysis, cleaving the C-O bonds of the pyran ring. This process is generally performed using a heterogeneous catalyst, where the reaction occurs on the surface of the catalyst. youtube.com

The mechanism for the hydrogenolysis of a cyclic ether like this compound on a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂), can be conceptualized in several steps. acs.orgresearchgate.net Initially, the reactant molecule adsorbs onto the catalyst surface. Subsequently, hydrogen molecules also adsorb onto the metal surface and dissociate into hydrogen atoms. youtube.com These reactive hydrogen atoms can then attack the adsorbed pyran derivative. The C-O bonds of the ether are cleaved, and the resulting fragments are saturated with hydrogen atoms to yield the final product, which then desorbs from the catalyst surface. The presence of the diol functional groups can influence the stereochemistry and regioselectivity of the ring opening.

Under acidic conditions, this compound is susceptible to a different set of reactions, primarily driven by the protonation of the hydroxyl groups or the ether oxygen. chemistrysteps.comyoutube.com The protonation of an alcohol group converts it into a good leaving group (water), which can facilitate dehydration or rearrangement reactions. youtube.com For instance, acid-catalyzed dehydration of the diol could lead to the formation of an enol ether or a diene, depending on the reaction conditions and the stability of the intermediates.

Alternatively, a pinacol-type rearrangement could occur if a carbocation is formed adjacent to a carbon bearing a hydroxyl group. chemistrysteps.comyoutube.com This involves the migration of an alkyl or hydride group to the carbocation center, leading to the formation of a ketone or aldehyde. The specific pathway taken under acidic conditions is highly dependent on factors such as the concentration and type of acid used, the reaction temperature, and the solvent. youtube.com

The following tables summarize typical conditions and potential products for these transformations based on reactions of analogous compounds.

Table 1: General Conditions for Catalytic Hydrogenation of Pyran Derivatives

| Parameter | Condition | Source(s) |

| Catalyst | Palladium on carbon (Pd/C), Platinum dioxide (PtO₂) | acs.orgresearchgate.net |

| Hydrogen Source | Hydrogen gas (H₂) | youtube.comacs.org |

| Pressure | 50 to 70 bar | researchgate.net |

| Solvent | Methanol, Ethanol, Glacial Acetic Acid | researchgate.netgoogle.com |

| Temperature | Room temperature to elevated temperatures | google.com |

Table 2: Potential Reactions of Diols on a Pyran Ring under Acidic Conditions

| Reaction Type | Reagents and Conditions | Potential Products | Source(s) |

| Dehydration | Strong acid (e.g., H₂SO₄), heat | Dihydropyran derivatives, pyran-dienes | chemistrysteps.comyoutube.com |

| Pinacol Rearrangement | Acid catalyst (e.g., H₂SO₄) | Ketones or aldehydes with rearranged carbon skeletons | chemistrysteps.comyoutube.com |

| Cyclic Acetal (B89532) Formation | Acid catalyst in the presence of an aldehyde or ketone | Protection of the diol functionality | chemistrysteps.com |

| Ether Cleavage | Strong acid (e.g., HBr, HI) | Dihalogenated alkanes or halo-alcohols | sigmaaldrich.com |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Tetrahydro 2h Pyran 3,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including Tetrahydro-2H-pyran-3,4-diol. It provides detailed information about the carbon-hydrogen framework and the relative orientation of atoms in space.

1D NMR (¹H, ¹³C) for Structural Assignment

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assignment of this compound.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The carbon atoms in the this compound ring will exhibit distinct chemical shifts. Carbons bonded to hydroxyl groups (C-3 and C-4) will be shifted downfield compared to the other ring carbons due to the deshielding effect of the oxygen atoms.

| ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Protons on pyran ring | Carbons on pyran ring |

| Hydroxyl protons | Carbons bonded to hydroxyls |

Data in this table is illustrative. Actual chemical shifts depend on solvent and experimental conditions.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Stereochemical Confirmation

Two-dimensional NMR techniques are crucial for confirming the connectivity of atoms and elucidating the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between neighboring protons on the pyran ring, helping to trace the proton connectivity around the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the pyran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Protons that are close to each other in space, but not necessarily bonded, will show cross-peaks. This is instrumental in determining the relative stereochemistry of the hydroxyl groups at the C-3 and C-4 positions by observing NOEs between the protons on these carbons and other protons on the ring. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. libretexts.org Various ionization methods can be employed for the analysis of this compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique first separates the compound from any impurities using liquid chromatography before it enters the mass spectrometer. This is highly effective for purity assessment. Common ionization sources used with LC-MS for polar molecules like diols include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI would likely produce a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, confirming the molecular weight.

EI (Electron Ionization): This is a hard ionization technique that causes extensive fragmentation of the molecule. libretexts.org The resulting fragmentation pattern is a characteristic fingerprint of the compound. For this compound, common fragmentation pathways would involve the loss of water (H₂O) from the diol functionality and cleavage of the pyran ring. libretexts.org The molecular ion peak (M⁺) may be weak or absent in EI spectra of alcohols. libretexts.org

Table of Expected Mass Spectrometry Fragments:

| m/z Value | Possible Fragment | Significance |

|---|---|---|

| 119.0657 | [M+H]⁺ | Molecular Weight Confirmation (ESI) |

| 118.0579 | [M]⁺ | Molecular Ion (EI, may be weak) |

| 100.0473 | [M-H₂O]⁺ | Loss of one water molecule |

| 82.0367 | [M-2H₂O]⁺ | Loss of two water molecules |

Theoretical m/z values for C₅H₁₀O₃.

Chromatographic Methods for Separation and Purity

Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

HPLC (High-Performance Liquid Chromatography) and UPLC (Ultra-Performance Liquid Chromatography): These are the most widely used techniques for purity assessment. researchgate.net A suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would be appropriate for separating the polar this compound from less polar impurities. A detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary if the compound lacks a UV chromophore. Purity is determined by the area percentage of the main peak in the chromatogram.

TLC (Thin-Layer Chromatography): TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity checks. A polar stationary phase (like silica (B1680970) gel) and a moderately polar mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) would be used. The compound is visualized by staining, for example, with potassium permanganate (B83412) or p-anisaldehyde solution, as it is not UV active. The retention factor (Rf) value is a characteristic property under specific conditions.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net

For this compound, the FT-IR spectrum would be characterized by the following key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups, with the broadening resulting from hydrogen bonding. researchgate.net

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds of the saturated pyran ring.

C-O Stretch: Strong absorption bands in the 1000-1200 cm⁻¹ region correspond to the C-O stretching vibrations of the alcohol and ether functionalities within the molecule.

Table of Characteristic FT-IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H Stretch | Hydroxyl (-OH) |

| 3000 - 2850 | C-H Stretch | Alkane (C-H) |

X-ray Crystallography for Definitive Structural and Stereochemical Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This method can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, provided a suitable single crystal of the compound can be grown. nih.gov

For this compound, a successful X-ray crystallographic analysis would definitively establish:

The conformation of the tetrahydropyran (B127337) ring (e.g., chair, boat, or twist-boat).

The relative stereochemistry of the hydroxyl groups at C-3 and C-4 (i.e., whether they are cis or trans to each other).

The intermolecular interactions, such as hydrogen bonding patterns, in the crystal lattice.

The ability to obtain a high-quality crystal is often the rate-limiting step for this technique. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the structural elucidation and purity assessment of organic compounds, including this compound. This method provides a quantitative determination of the elemental composition of a sample, which is then compared against the theoretical values derived from its proposed molecular formula. This comparison is crucial for verifying the empirical formula and gauging the purity of a synthesized or isolated compound.

The molecular formula for this compound is C₅H₁₀O₃. Based on the atomic weights of carbon (C), hydrogen (H), and oxygen (O), the theoretical elemental composition can be precisely calculated. This theoretical data serves as the benchmark against which experimental results are measured.

Theoretical Elemental Composition of this compound (C₅H₁₀O₃)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 5 | 60.05 | 50.83 |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 8.55 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 40.62 |

| Total | 118.15 | 100.00 |

In a typical experimental setting, a sample of this compound would be subjected to combustion analysis. This process involves burning a small, precisely weighed amount of the substance in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and quantified. The amounts of these products are then used to calculate the mass percentages of carbon and hydrogen in the original sample. The percentage of oxygen is often determined by difference.

For a new batch of this compound to be considered pure, the experimentally determined elemental percentages should closely match the theoretical values. A generally accepted tolerance in academic and industrial laboratories is a deviation of no more than ±0.4% for each element. nih.gov

Illustrative Comparison of Theoretical vs. Experimental Elemental Analysis Data

The following table presents the theoretical elemental composition of this compound alongside a set of hypothetical experimental results that would be deemed acceptable, illustrating the practical application of this analytical technique for purity verification.

| Element | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) | Deviation (%) |

| Carbon (C) | 50.83 | 50.65 | -0.18 |

| Hydrogen (H) | 8.55 | 8.62 | +0.07 |

| Oxygen (O) | 40.62 | 40.73 | +0.11 |

The close correlation between the theoretical and hypothetical experimental values in the table above would provide strong evidence for the correct elemental composition and high purity of the this compound sample. Discrepancies outside the acceptable range could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Theoretical and Computational Studies of Tetrahydro 2h Pyran 3,4 Diol

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular structure and inherent reactivity of Tetrahydro-2H-pyran-3,4-diol. DFT methods, such as the widely used B3LYP hybrid functional combined with various basis sets (e.g., 6-31G(d,p), aug-cc-pVTZ), provide a robust framework for optimizing molecular geometries and calculating electronic properties. montclair.edunih.gov

Reactivity can be assessed through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides information on the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the electron density distribution. mdpi.com These maps reveal electron-rich regions (negative potential), such as those around the oxygen atoms of the hydroxyl groups and the ether linkage, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. mdpi.com

| Computational Method/Parameter | Purpose in Studying this compound | Typical Level of Theory |

|---|---|---|

| Geometry Optimization | Calculates the lowest energy structure, providing bond lengths, bond angles, and dihedral angles. | DFT (e.g., B3LYP/6-31G(d,p)) |

| Frequency Calculation | Confirms the optimized structure is a true minimum (no imaginary frequencies) and calculates vibrational spectra. | DFT (e.g., B3LYP/6-31G(d,p)) |

| Frontier Molecular Orbital (FMO) Analysis | Determines HOMO-LUMO energies and gap to predict chemical reactivity and kinetic stability. nih.gov | DFT (e.g., B3LYP/aug-cc-pVTZ) |

| Molecular Electrostatic Potential (MESP) | Maps electron density to identify sites for electrophilic and nucleophilic attack. mdpi.com | DFT (e.g., B3LYP/6-311G(d,p)) |

Computational Modeling of Reaction Transition States and Pathways